4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine 4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 1354918-72-1
VCID: VC11688865
InChI: InChI=1S/C16H10Cl2FN3/c17-10-4-1-3-9(7-10)13-8-14(22-16(20)21-13)15-11(18)5-2-6-12(15)19/h1-8H,(H2,20,21,22)
SMILES: C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)N)C3=C(C=CC=C3Cl)F
Molecular Formula: C16H10Cl2FN3
Molecular Weight: 334.2 g/mol

4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine

CAS No.: 1354918-72-1

Cat. No.: VC11688865

Molecular Formula: C16H10Cl2FN3

Molecular Weight: 334.2 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine - 1354918-72-1

Specification

CAS No. 1354918-72-1
Molecular Formula C16H10Cl2FN3
Molecular Weight 334.2 g/mol
IUPAC Name 4-(2-chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine
Standard InChI InChI=1S/C16H10Cl2FN3/c17-10-4-1-3-9(7-10)13-8-14(22-16(20)21-13)15-11(18)5-2-6-12(15)19/h1-8H,(H2,20,21,22)
Standard InChI Key HTZVCUVEIJCWJH-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)N)C3=C(C=CC=C3Cl)F
Canonical SMILES C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)N)C3=C(C=CC=C3Cl)F

Introduction

4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine is a heterocyclic organic compound with significant relevance in medicinal chemistry. This compound is characterized by its complex molecular structure, which features a pyrimidine ring substituted with various halogenated phenyl groups. The presence of chlorine and fluorine atoms in the phenyl rings enhances its potential biological activity, making it a subject of interest for drug development.

Synthesis Methods

The synthesis of 4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Utilizing appropriate precursors to form the pyrimidine core.

  • Substitution Reactions: Introducing chlorine and fluorine substituents on the phenyl rings through electrophilic aromatic substitution.

Advanced techniques such as microwave-assisted synthesis can be employed to enhance yield and reduce reaction times.

Biological Activity and Applications

Research indicates that compounds similar to 4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine exhibit various biological activities, including:

  • Anticancer Properties: The compound may interact with specific molecular targets involved in cancer cell proliferation.

  • Antimicrobial Activity: Its structural characteristics suggest potential use as an antimicrobial agent.

Studies employing molecular docking and in vitro assays are essential for evaluating its biological efficacy.

Analytical Techniques

To confirm the identity and purity of synthesized compounds, several analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information on the molecular structure and environment of hydrogen atoms.

  • Mass Spectrometry (MS): Used for determining molecular weight and structural elucidation.

  • Infrared (IR) Spectroscopy: Identifies functional groups present in the compound.

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